molecular formula C20H23FN2O4 B2943065 N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946254-99-5

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2943065
M. Wt: 374.412
InChI Key: UWSYYBZFBIUDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H23FN2O4 and its molecular weight is 374.412. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation and Metabolic Processes

  • Biotransformation of Prasugrel : A study by Williams et al. (2008) investigated the biotransformation of prasugrel, a thienopyridine prodrug, to its active metabolite. This process involves ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism.

  • Flutamide Metabolite-Induced Liver Toxicity : A study by Ohbuchi et al. (2009) examined the enzymatic N-hydroxylation and reduction in flutamide metabolite-induced liver toxicity. This research highlights the significant role of metabolic processes in drug-induced hepatotoxicity.

Synthesis and Mechanisms in Drug Development

  • Chemoselective Acetylation of 2-Aminophenol : The study by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol for synthesizing intermediates for antimalarial drugs.

  • Spectroscopic Studies of Bioactive Benzothiazolinone Acetamide Analogs : Research by Mary et al. (2020) involved spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, providing insights into their potential as photosensitizers in solar cells.

Biological and Pharmacological Activities

  • Antiallergic Agents : Menciu et al. (1999) developed a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides, including compounds with 4-fluorobenzyl moieties, showing potent antiallergic properties. This research offers valuable insights into the development of novel antiallergic compounds (Menciu et al., 1999).

  • Marine Actinobacterium Metabolites : Sobolevskaya et al. (2007) isolated bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from marine actinobacterium Streptomyces sp. These compounds' cytotoxic activities were assessed using marine organisms, demonstrating their potential in biotechnological applications (Sobolevskaya et al., 2007).

  • Analgesic Agents : Fouchard et al. (2001) synthesized a series of (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides with 4-fluorobenzyl moieties, which exhibited promising analgesic properties. This study provides valuable insights into the development of new analgesic agents (Fouchard et al., 2001).

properties

IUPAC Name

N-cyclopentyl-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c21-15-7-5-14(6-8-15)13-27-19-10-23(17(12-24)9-18(19)25)11-20(26)22-16-3-1-2-4-16/h5-10,16,24H,1-4,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSYYBZFBIUDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

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